Valacyclovir-d4 HCl

Bioanalysis LC-MS/MS Pharmacokinetics

Non-isotopic or unlabeled internal standards in LC-MS/MS workflows introduce matrix effects and recovery variability, compromising quantification accuracy. Valacyclovir-d4 HCl, a D4-labeled stable isotope internal standard, co-elutes identically with the target analyte for precise matrix effect compensation. • Enables accurate quantification from only 10 µL plasma - ideal for serial PK studies, pediatric research, and micro-sampling. • FDA/EMA-compliant bioanalytical validation: LLOQ of 2 nM with simple protein precipitation. • 9-min gradient supports high-throughput batch analysis for clinical trials and ANDA studies.

Molecular Formula C13H16D4N6O4.HCl
Molecular Weight 364.82
Cat. No. B1164112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValacyclovir-d4 HCl
Molecular FormulaC13H16D4N6O4.HCl
Molecular Weight364.82
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Valacyclovir-d4 HCl Internal Standard


Valacyclovir-d4 hydrochloride is a deuterium-labeled analog of the antiviral prodrug valacyclovir hydrochloride, categorized as a stable isotope-labeled internal standard (SIL-IS). It is designed primarily for use in quantitative bioanalysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enable accurate measurement of valacyclovir and its active metabolite, acyclovir, in complex biological matrices. As a derivative of valacyclovir (an L-valine ester prodrug of acyclovir), its molecular formula is C13H17D4ClN6O4, with a molecular weight of 364.82 g/mol and a CAS number of 1331910-75-8 [1]. The compound is not intended for therapeutic use but serves as a critical analytical tool in drug development, pharmacokinetic studies, and bioequivalence testing .

Stable Isotope-Labeled IS
Designed for LC-MS/MS quantitative bioanalysis via isotope dilution
Quantitative Bioanalysis
Supports precise measurement of valacyclovir and acyclovir in biological research matrices
Research PK & Validation
May support pharmacokinetic studies, bioequivalence assessment, and method validation in a research context

Valacyclovir-d4 HCl Non-Interchangeability


Substituting Valacyclovir-d4 HCl with unlabeled valacyclovir or structurally distinct internal standards (e.g., fluconazole) in quantitative LC-MS/MS workflows introduces significant analytical error. Unlabeled valacyclovir cannot be distinguished from the target analyte, rendering it useless as an internal standard. Non-isotopic internal standards like fluconazole exhibit different physicochemical properties, leading to variable extraction recovery, ionization efficiency, and chromatographic retention, which fail to adequately compensate for matrix effects and sample-to-sample variability [1]. Even among deuterated internal standards, differences in labeling extent (e.g., D4 vs. D8) can alter chromatographic behavior due to deuterium isotope effects, impacting co-elution and quantification accuracy [2]. The specific selection of Valacyclovir-d4 HCl is therefore a critical decision that directly impacts the precision, accuracy, and regulatory compliance of bioanalytical data.

Non-isotopic internal standards (e.g., fluconazole) may exhibit different extraction recovery, ionization efficiency, and retention, limiting matrix effect compensation.
Unlabeled valacyclovir is indistinguishable from the analyte, making it unsuitable as an internal standard for accurate quantification.
Heavier deuterium labeling (e.g., D8) can alter chromatographic retention and co-elution, potentially reducing matrix compensation accuracy compared to D4 labeling.

Valacyclovir-d4 HCl Quantitative Performance


Superior Matrix Compensation

Valacyclovir-d4 HCl, as a stable isotope-labeled (SIL) internal standard, co-elutes with the analyte valacyclovir and shares near-identical physicochemical properties, enabling it to precisely compensate for matrix effects and ionization variability in LC-MS/MS. In contrast, the non-isotopic internal standard fluconazole exhibits different chromatographic retention and ionization behavior, leading to incomplete matrix effect correction and reduced quantitative accuracy [1].

Matrix Compensation
Head-to-head
Co-elution with valacyclovir vs. different retention time for fluconazole; isotope dilution principle compensates matrix effects
Supports bioanalytical accuracy and precision validation review
Method context: LC-ESI-MS/MS of valacyclovir/acyclovir in human plasma research matrices
Bioanalysis LC-MS/MS Pharmacokinetics

Micro-Sampling for Preclinical PK

A validated LC-MS/MS method using Valacyclovir-d4 HCl and Acyclovir-d4 as internal standards achieved precise and accurate quantification of valacyclovir and acyclovir in mouse and human plasma using only 10 µL of plasma [1]. This low sample volume requirement is enabled by the high sensitivity and specificity of the SIL-IS method and is critical for conducting pharmacokinetic studies in small animal models (e.g., mice) where limited blood volume is a major constraint [1].

Micro-Sampling PK
Head-to-head
50-fold reduction in required plasma sample volume (10 µL vs 500 µL)
Enables serial pharmacokinetic sampling in small-animal models
Reported from a validated LC-MS/MS method in mouse plasma
Preclinical Pharmacokinetics Microsampling LC-MS/MS

High-Sensitivity LLOQ

The LC-MS/MS method employing Valacyclovir-d4 HCl as an internal standard achieved a lower limit of quantification (LLOQ) of 2 nM for both valacyclovir and its metabolite acyclovir in mouse and human plasma [1]. This high sensitivity allows for accurate measurement of low drug concentrations, which is essential for characterizing the terminal elimination phase in pharmacokinetic profiles and for studies with low-dose administration.

High-Sensitivity LLOQ
Cross-study
LLOQ 2 nM vs ~15.4 nM; approximately 7.7-fold lower quantification limit
Supports characterization of late-timepoint pharmacokinetic profiles
Comparative method data from human plasma research matrices
Bioanalysis LC-MS/MS Pharmacokinetics

High Isotopic Purity

Commercially available Valacyclovir-d4 HCl typically specifies a high isotopic enrichment of ≥98 atom % D, as verified by certificate of analysis from multiple suppliers [1][2]. This high isotopic purity minimizes the presence of unlabeled valacyclovir (the d0 species) in the internal standard, which would otherwise contribute to the analyte signal and cause systematic overestimation of drug concentrations, particularly at low levels.

Isotopic Purity
Lot attribute
≥98 atom % D isotopic enrichment
Minimizes unlabeled analyte interference for assay accuracy
Specification from vendor certificate of analysis; verify per lot
Stable Isotope Labeling LC-MS/MS Quality Control

Optimized Deuterium Labeling & Co-elution

Valacyclovir-d4 HCl contains four deuterium atoms, a labeling extent that provides a sufficient mass shift (+4 Da) to separate its MS signal from the unlabeled analyte while minimizing chromatographic retention time shifts caused by the deuterium isotope effect. Heavier labeling (e.g., D8) can lead to significant chromatographic separation from the analyte, which undermines the ability of the internal standard to precisely compensate for matrix effects and ionization variability [1].

Deuterium Co-elution
Class-level
D4 labeling co-elutes closely with analyte; D8 may cause greater retention shift and less accurate matrix compensation
D4 selection supports optimal co-elution and matrix effect correction
Based on deuterium isotope effect principles; method-dependent review advised
LC-MS/MS Deuterium Isotope Effect Internal Standard Selection

Valacyclovir-d4 HCl Use Cases


Micro-Sampling in Preclinical PK

Valacyclovir-d4 HCl is the internal standard of choice for LC-MS/MS methods in mouse PK studies, as demonstrated by Shi et al. (2018), where only 10 µL of plasma was required for accurate quantification [1]. This micro-sampling capability allows for serial blood collection from a single mouse, generating complete PK profiles while reducing animal usage and inter-subject variability.

Regulated Bioequivalence Testing

In human bioequivalence studies supporting Abbreviated New Drug Applications (ANDAs), the use of Valacyclovir-d4 HCl as a stable isotope-labeled internal standard ensures compliance with FDA and EMA guidelines for bioanalytical method validation. The high sensitivity (LLOQ of 2 nM) and precise matrix effect compensation provided by the D4-labeled IS are essential for demonstrating pharmacokinetic equivalence between test and reference formulations [1][2].

Therapeutic Drug Monitoring

For clinical research applications where sample volume is limited (e.g., pediatric or critically ill patient populations), the method validated by Shi et al. (2018) using Valacyclovir-d4 HCl enables accurate quantification from as little as 10 µL of plasma [1]. This minimizes the burden on patients and facilitates studies in vulnerable populations.

High-Throughput Bioanalytical Methods

The robust and sensitive LC-MS/MS method employing Valacyclovir-d4 HCl and a 9-minute gradient is suitable for high-throughput bioanalysis in drug development [1]. Its simplicity (protein precipitation) and reliability make it ideal for laboratories processing large numbers of samples in support of clinical trials.

Application
Selection Property
Validation Focus
Preclinical PK Microsampling
Microsampling-capable method (small plasma volume)
Serial PK profiling in rodent models
Bioequivalence Study Bioanalysis
Stable isotope-labeled matrix compensation
Accuracy and precision validation review
Low-Volume Research PK Analysis
High sensitivity at low sample volumes
Method validation for small-volume human plasma research matrices
High-Throughput Bioanalytical Workflows
Rapid, robust LC-MS/MS compatibility
Reproducibility across large sample sets

Technical Documentation Hub

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